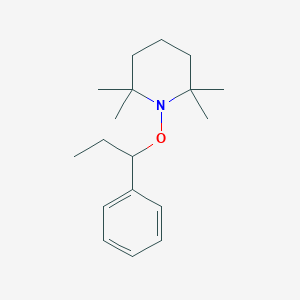![molecular formula C11H12O3S B14265497 {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 153783-84-7](/img/structure/B14265497.png)
{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a sulfanyl group attached to a 2-oxoethyl group, which is further substituted with a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid typically involves the reaction of 4-methylbenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon of the 4-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}propionic acid: Similar structure but with a propionic acid backbone.
{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}butyric acid: Similar structure but with a butyric acid backbone.
Uniqueness
{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications and applications in various fields of research and industry.
Propriétés
| 153783-84-7 | |
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H12O3S/c1-8-2-4-9(5-3-8)10(12)6-15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Clé InChI |
GOWUDQFRVNFWSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/no-structure.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)


![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
